molecular formula C14H29B B1602043 2-Bromotetradecane CAS No. 74036-95-6

2-Bromotetradecane

Cat. No. B1602043
CAS RN: 74036-95-6
M. Wt: 277.28 g/mol
InChI Key: WZGQIDWFBFDMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromotetradecane is a chemical compound with the molecular formula C14H29Br . It has an average mass of 277.284 Da and a Monoisotopic mass of 276.145264 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromotetradecane consists of a chain of 14 carbon atoms, with a bromine atom attached to the second carbon atom . It has 29 hydrogen atoms, making it a saturated compound .


Physical And Chemical Properties Analysis

2-Bromotetradecane has a density of 1.0±0.1 g/cm3, a boiling point of 307.4±10.0 °C at 760 mmHg, and a flash point of 96.1±11.0 °C . It has a molar refractivity of 74.6±0.3 cm3, and a molar volume of 273.2±3.0 cm3 . It also has a refractive index of 1.4575-1.4635 @ 20°C .

Scientific Research Applications

Host-Guest Chiral Recognition Studies

  • Conformational Properties in Constrained Environments: 2-Bromotetradecane has been studied for its conformational properties when included in urea tunnel structures. This research is particularly significant in understanding host-guest chiral recognition. The conformation of 2-bromotetradecane within these structures can assume different forms, influencing the interactions and properties of these inclusion compounds (Elizabé et al., 1998).

Temperature-Dependent Structural Properties

  • Phase Transitions in Inclusion Compounds: Investigations into the structural properties of 2-bromotetradecane/urea inclusion compounds revealed different phase behaviors at various temperatures. This study highlights the influence of temperature on the structural and conformational aspects of 2-bromotetradecane when interacting with urea in a solid state (Yeo & Harris, 1999).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Domino Tricyclizations: Research has demonstrated the versatility of 2-Bromotetradecane in the field of chemical synthesis, specifically in palladium-catalyzed domino tricyclizations. This process leads to the formation of complex chemical structures, showcasing the potential of 2-bromotetradecane in synthetic chemistry (Schweizer et al., 2001).

Industrial Applications

  • Surfactant Synthesis: 2-Bromotetradecane has been used as a raw material in the synthesis of surfactants, such as Tetradecyl dimethyl hydroxyethyl ammonium bromide. This application demonstrates its utility in the production of compounds with significant industrial uses, such as in cleaning and emulsification processes (Yueka, 2013).

Nuclear Materials Research

  • TRISO Fuel Kernel Production: 2-Bromotetradecane has been explored as a forming fluid in the production of TRISO fuel kernels for Very High Temperature Reactors (VHTRs). Its application in this field is significant due to the need for non-hazardous alternatives to current forming fluids, which pose environmental and economic challenges (Baker et al., 2013).

Advanced Materials and Electronics

  • Organic Field-Effect Transistors (OFETs): Research has been conducted on the generation and application of 2-Bromotetradecane derivatives in the creation of high-purity crystals used in organic field-effect transistors. This highlights its potential in the development of advanced materials and electronic devices (Watanabe et al., 2012).

Safety And Hazards

2-Bromotetradecane should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

properties

IUPAC Name

2-bromotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQIDWFBFDMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510172
Record name 2-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromotetradecane

CAS RN

74036-95-6
Record name 2-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromotetradecane
Reactant of Route 2
Reactant of Route 2
2-Bromotetradecane
Reactant of Route 3
Reactant of Route 3
2-Bromotetradecane
Reactant of Route 4
Reactant of Route 4
2-Bromotetradecane
Reactant of Route 5
2-Bromotetradecane
Reactant of Route 6
Reactant of Route 6
2-Bromotetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.